8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

Descripción general

Descripción

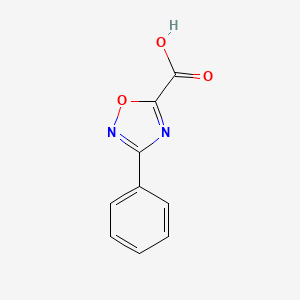

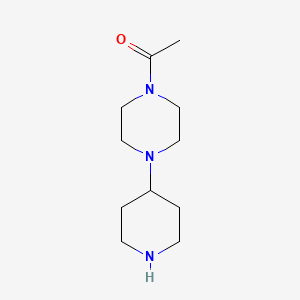

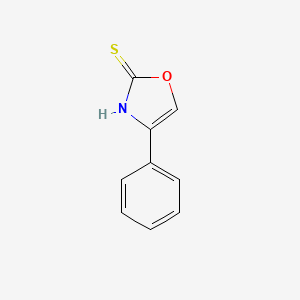

“8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate” (8-AEA-cAMP) is a functionalized cAMP used for immobilization and conjugation with dyes . It contains an adenine base (adenosine) connected to an aminoethyl chain (2-aminoethyl) at the 3’ and 5’ positions of the cyclic phosphate group .

Synthesis Analysis

The synthesis of 8-AEA-cAMP generally involves a chemical synthesis method, primarily involving a reaction between adenosine and 2-aminoethanol . The specific synthesis method may vary depending on laboratory conditions and research needs .

Molecular Structure Analysis

8-AEA-cAMP contains a total of 47 bonds; 29 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aliphatic), 1 primary amine (aromatic), and 1 secondary amine .

Chemical Reactions Analysis

While specific chemical reactions involving 8-AEA-cAMP are not detailed in the search results, it’s important to note that this compound is used in proteomics research .

Physical And Chemical Properties Analysis

8-AEA-cAMP is a white to pale yellow crystalline powder . It is soluble in water . Its molecular formula is C12H18N7O6P and its CAS number is 61363-29-9 .

Aplicaciones Científicas De Investigación

Role in Cell Division and Plant Tissue

- Cell Division in Plant Tissue: 8-Bromoadenosine 3':5'-cyclic monophosphate, closely related to 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. It can replace the cell-division-promoting activity of cytokinesin or a 6-substituted adenylyl cytokinin in this plant tissue (Wood & Braun, 1973).

Mass Spectrometric Analysis in Protein Kinases

- Analysis in Protein Kinase Studies: 8-(6-Aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate, another similar compound, has been analyzed using fast atom bombardment mass spectrometry. This method is valuable in identifying compounds in the quantitative mass spectrometric protein kinase assay, indicating the compound's role in studies of cyclic nucleotide-dependent protein kinases (Newton et al., 1995).

Involvement in Nucleotide-Regulated Phenomena

- Nucleotide-Regulated Molecular Mechanisms: Nucleotide photoaffinity probes, like 8-azidoadenosine-3’,5’-cyclic monophosphate, have been used to determine the mechanisms by which compounds like this compound regulate cellular events. These studies focus on the interactions between the nucleotide and receptor proteins, important for understanding regulation via nucleotides (Hoyer et al., 1980).

Biospecific Affinity Chromatography in Protein Kinase Studies

- Chromatography of Protein Kinases: The use of compounds like 8-(6-Aminohexyl)aminoadenosine 3':5'-cyclic monophosphate in biospecific affinity chromatography has been explored for purifying protein kinases. These studies help in understanding the interaction between these compounds and enzymes like protamine kinase (Jergil et al., 1974).

Mecanismo De Acción

Target of Action

It is a nucleotide compound that contains an adenine base (adenine) connected to an aminoethyl chain (2-aminoethyl) on the 3’ and 5’ cyclic phosphate groups . It is often used in biochemical research, especially in the study of intracellular signal transduction and the activation regulation of site-specific protein kinases .

Mode of Action

As a biological signaling molecule, it is likely involved in the regulation of protein kinases, which play a crucial role in various cellular processes .

Biochemical Pathways

Given its role in intracellular signal transduction and protein kinase regulation, it may influence a variety of cellular processes .

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Given its role in regulating protein kinases, it may have a significant impact on cellular processes .

Direcciones Futuras

8-AEA-cAMP is primarily used for research purposes, particularly in the field of proteomics . Its unique chemical structure may also make it valuable in drug development, potentially serving as an agonist or inhibitor in drug design . As research progresses, new applications for this compound may be discovered.

Análisis Bioquímico

Biochemical Properties

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate plays a crucial role in biochemical reactions, particularly in the regulation of protein kinases. This compound interacts with enzymes such as cyclic AMP-dependent protein kinase (PKA), where it acts as a partial agonist. By binding to the regulatory subunits of PKA, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate induces conformational changes that activate the catalytic subunits, leading to phosphorylation of target proteins. Additionally, this compound can interact with other cyclic nucleotide-binding proteins, modulating their activity and influencing various cellular processes .

Cellular Effects

The effects of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate on cells are diverse and depend on the cell type and context. In many cell types, this compound influences cell signaling pathways by activating PKA, which in turn regulates gene expression, cellular metabolism, and other critical functions. For example, in neuronal cells, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate can enhance neurotransmitter release by modulating ion channel activity. In immune cells, it can affect cytokine production and cell proliferation. These effects highlight the compound’s versatility in modulating cellular functions .

Molecular Mechanism

At the molecular level, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate exerts its effects primarily through binding interactions with cyclic nucleotide-binding domains of proteins like PKA. Upon binding, it induces conformational changes that activate or inhibit the target proteins. This activation leads to downstream signaling events, such as phosphorylation of specific substrates, which ultimately result in changes in gene expression and cellular behavior. Additionally, this compound can influence other signaling pathways by interacting with different cyclic nucleotide-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. In vitro studies have shown that the compound’s effects on cellular functions can persist for several hours, depending on the concentration and experimental conditions. Long-term exposure to 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate may lead to sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate in animal models are dose-dependent. At lower doses, the compound can effectively modulate specific signaling pathways without causing significant adverse effects. At higher doses, it may induce toxic effects, such as cellular stress or apoptosis. Studies in animal models have demonstrated that the compound can influence physiological processes, including cardiovascular function and immune responses, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is involved in various metabolic pathways, primarily those related to cyclic nucleotide signaling. It can be synthesized from adenosine and 2-aminoethanol through enzymatic reactions. Once inside the cell, it can be metabolized by phosphodiesterases, which hydrolyze the cyclic phosphate group, converting it to a non-cyclic form. This metabolic conversion regulates the compound’s activity and ensures precise control of cellular signaling events .

Transport and Distribution

Within cells, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. Binding proteins, such as cyclic nucleotide-binding domains, help sequester the compound in regions where it can exert its effects. This targeted distribution ensures that the compound can modulate signaling pathways with high specificity .

Subcellular Localization

The subcellular localization of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is critical for its activity and function. The compound is often localized to the cytoplasm, where it interacts with cytoplasmic cyclic nucleotide-binding proteins. Additionally, it can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This precise localization allows the compound to modulate distinct signaling pathways and cellular processes .

Propiedades

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENHRXLWWBDXBT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577265 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61363-29-9 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.